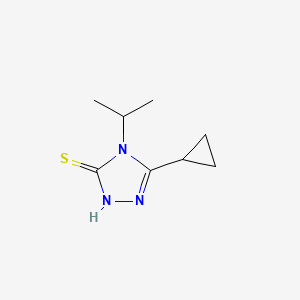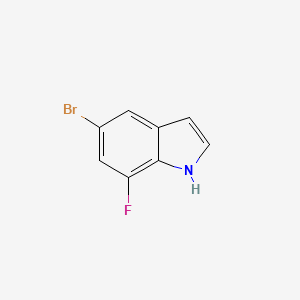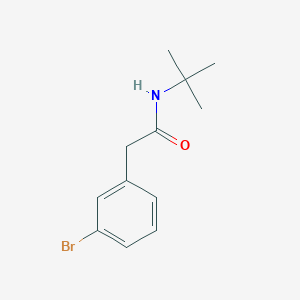
8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its analogues have been synthesized using various protocols reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a derivative of this structure .Chemical Reactions Analysis
The synthesis of quinoline and its derivatives involves various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .科学的研究の応用
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives have been studied for their potential anticancer properties . The quinoline moiety is also known for its chemotherapeutic significance. The combination of these two structures in 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid could lead to the development of novel anticancer agents. Research could focus on synthesizing analogs and testing their efficacy against various cancer cell lines.
Organic Electronics: Semiconductors
The thiophene ring is integral in the advancement of organic semiconductors . The compound could be utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the evolution of flexible and lightweight electronic devices.
Material Science: Corrosion Inhibitors
Thiophene derivatives are known to act as corrosion inhibitors . This application is crucial in industrial chemistry, where the compound could be part of formulations used to protect metals and alloys from corrosive processes.
Pharmacology: Anti-inflammatory and Analgesic Effects
Compounds with a thiophene structure, such as suprofen, exhibit anti-inflammatory properties . The subject compound could be explored for its potential use as a nonsteroidal anti-inflammatory drug (NSAID), providing relief from pain and inflammation.
Microbiology: Antimicrobial Activity
Thiophene derivatives have shown antimicrobial activity . The compound’s application in this field could include the synthesis of new antimicrobial agents that could be effective against resistant strains of bacteria.
Neurology: Anesthetics
Thiophene derivatives have been used in anesthetics, such as articaine . Research into 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid could lead to the development of new local anesthetics with potentially improved properties.
Synthetic Chemistry: Heterocyclization Reactions
The compound can be used in heterocyclization reactions to synthesize various thiophene derivatives . These reactions are fundamental in creating a diverse library of compounds for further biological evaluation.
Drug Discovery: Kinase Inhibition
Thiophene derivatives have been identified as kinase inhibitors, which are important in the treatment of diseases like cancer . The compound could be a starting point for the design and synthesis of new kinase inhibitors.
特性
IUPAC Name |
8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-9-4-2-5-10-11(15(17)18)8-12(16-14(9)10)13-6-3-7-19-13/h2-8H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPFZIXAUMPPGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394081 |
Source


|
| Record name | 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
CAS RN |
33289-45-1 |
Source


|
| Record name | 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)






![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)
